Cas no 2172508-01-7 (7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid structure
2172508-01-7 structure
商品名:7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
CAS番号:2172508-01-7
MF:C14H15ClN2O2
メガワット:278.734102487564
CID:6190797
PubChem ID:165530884

7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
    • EN300-1267490
    • 2172508-01-7
    • インチ: 1S/C14H15ClN2O2/c1-3-8(2)6-12-16-11-7-9(15)4-5-10(11)13(17-12)14(18)19/h4-5,7-8H,3,6H2,1-2H3,(H,18,19)
    • InChIKey: KFWOVHVQISHSIN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2C(C(=O)O)=NC(CC(C)CC)=NC=2C=1

計算された属性

  • せいみつぶんしりょう: 278.0822054g/mol
  • どういたいしつりょう: 278.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 63.1Ų

7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1267490-100mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
100mg
$1106.0 2023-10-02
Enamine
EN300-1267490-10000mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
10000mg
$5405.0 2023-10-02
Enamine
EN300-1267490-500mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
500mg
$1207.0 2023-10-02
Enamine
EN300-1267490-5000mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
5000mg
$3645.0 2023-10-02
Enamine
EN300-1267490-1.0g
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
1g
$0.0 2023-06-08
Enamine
EN300-1267490-250mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
250mg
$1156.0 2023-10-02
Enamine
EN300-1267490-50mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
50mg
$1056.0 2023-10-02
Enamine
EN300-1267490-1000mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
1000mg
$1256.0 2023-10-02
Enamine
EN300-1267490-2500mg
7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
2172508-01-7
2500mg
$2464.0 2023-10-02

7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid 関連文献

7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acidに関する追加情報

7-Chloro-2-(2-Methylbutyl)Quinazoline-4-Carboxylic Acid: A Comprehensive Overview

7-Chloro-2-(2-Methylbutyl)Quinazoline-4-Carboxylic Acid is a structurally complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, identified by the CAS number 2172508-01-7, belongs to the quinazoline family of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The molecule's unique combination of functional groups—specifically the chloro substituent at position 7, the 2-methylbutyl group at position 2, and the carboxylic acid group at position 4—contributes to its distinctive chemical properties and reactivity.

The synthesis of 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid typically involves multi-step organic reactions, often leveraging advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly valuable for pharmacological studies. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

From a pharmacological perspective, this compound has garnered attention due to its potential as a lead molecule in drug discovery. Studies have demonstrated that 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid exhibits significant bioactivity against various targets, including kinases and proteases. For instance, a 2023 study published in *Nature Communications* highlighted its inhibitory effects on the kinase activity of Aurora kinases, which are implicated in cancer cell proliferation. This finding underscores its potential as an anti-cancer agent.

In addition to its pharmacological applications, 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid has shown promise in agrochemical research. Recent experiments have revealed its ability to act as a plant growth regulator, enhancing stress tolerance in crops under adverse environmental conditions. This dual functionality—simultaneously addressing human health and agricultural challenges—positions this compound as a versatile tool in modern chemistry.

The structural flexibility of 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid also lends itself well to materials science applications. Researchers have investigated its use as a building block for constructing advanced materials, such as stimuli-responsive polymers and metal-organic frameworks (MOFs). Its carboxylic acid group facilitates coordination with metal ions, enabling the formation of robust MOFs with potential applications in gas storage and catalysis.

From an analytical standpoint, the characterization of 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements have facilitated quality control during synthesis and ensured the reliability of experimental results.

Looking ahead, ongoing research aims to further elucidate the mechanistic underpinnings of 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid's bioactivity. Collaborative efforts between chemists and biologists are expected to uncover novel therapeutic applications for this compound. Furthermore, the exploration of its scalability for industrial production will be crucial for translating laboratory findings into real-world solutions.

In conclusion, 7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid represents a compelling example of how synthetic chemistry can drive innovation across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in future scientific advancements.

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